molecular formula C4H8N2O3 B555635 (R)-3,4-Diamino-4-oxobutanoic acid CAS No. 200260-37-3

(R)-3,4-Diamino-4-oxobutanoic acid

Cat. No.: B555635
CAS No.: 200260-37-3
M. Wt: 132.12 g/mol
InChI Key: PMLJIHNCYNOQEQ-UWTATZPHSA-N
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Description

(R)-3,4-Diamino-4-oxobutanoic acid, also known as D-Asparagine amide, is a chiral non-proteinogenic amino acid with the molecular formula C4H8N2O3 and a molecular weight of 132.12 g/mol . This compound is the D-enantiomer of asparagine amide and is characterized by a carbamoyl group on the carbon adjacent to the amino acid backbone, making it a beta-amino acid derivative . Its structure, represented by the SMILES notation O=C(O)C C@@H C(N)=O, features both a carboxylic acid and a primary amide functional group, offering two potential sites for chemical modification and rendering it a valuable building block in organic synthesis and medicinal chemistry . This compound serves as a key synthetic intermediate in pharmaceutical research. It is particularly valuable in the preparation of heterocyclic compounds and complex molecules with potential biological activity. Literature indicates its structural analogs are employed in the development of dipeptidyl peptidase-IV (DPP-IV) inhibitors, a major class of therapeutics for type 2 diabetes . Furthermore, related diamino-oxobutanoic acid scaffolds are investigated as intermediates for anticonvulsant agents and other bioactive molecules . The (R)-enantiomer provides specificity in creating chiral target molecules, which is crucial for interacting with biological systems . For safe handling, note the following GHS hazard statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Researchers should adhere to recommended precautionary measures, including using personal protective equipment and ensuring adequate ventilation. This product is intended for research and development purposes only in a laboratory setting. It is not for diagnostic, therapeutic, or consumer use .

Properties

IUPAC Name

(3R)-3,4-diamino-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2O3/c5-2(4(6)9)1-3(7)8/h2H,1,5H2,(H2,6,9)(H,7,8)/t2-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMLJIHNCYNOQEQ-UWTATZPHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)N)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H](C(=O)N)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Protection of D-Aspartic Acid

D-Aspartic acid serves as the chiral starting material. The α-amino group is protected using Boc anhydride under basic conditions (e.g., aqueous NaHCO₃), yielding Boc-D-Asp-OH. The β-carboxylic acid is simultaneously protected as a methyl ester via Fischer esterification using methanol and catalytic sulfuric acid.

Reaction Conditions:

  • Boc Protection: 0°C to room temperature, 12 hours, pH 8–9.

  • Methyl Esterification: Reflux in methanol, 24 hours.

Activation and Amidation

The β-methyl ester is hydrolyzed to the free carboxylic acid using LiOH, followed by activation with carbodiimide reagents (e.g., EDC or DCC) and coupling with ammonium chloride to form the α-amide.

Key Parameters:

  • Activation Time: 2 hours at 0°C.

  • Amidation: 24 hours at room temperature, pH 7–8.

Deprotection

Final deprotection of the Boc group is achieved using trifluoroacetic acid (TFA) in dichloromethane, yielding this compound.

Yield: 65–72% over three steps.
Purity: >95% by HPLC (C18 column, 0.1% TFA in H₂O/MeCN).

Enzymatic Synthesis Using L-Asparaginase Variants

Substrate Design and Enzyme Selection

D-Aspartic acid is converted to the α-amide using engineered L-asparaginase enzymes with broad substrate specificity. Mutant enzymes (e.g., N24S/L273V) exhibit enhanced activity toward D-aspartic acid due to relaxed stereoselectivity.

Reaction Setup:

  • Substrate: 100 mM D-Aspartic acid, 200 mM NH₄Cl.

  • Enzyme Loading: 5 mg/mL in 50 mM Tris-HCl buffer (pH 8.0).

  • Temperature: 37°C, 48 hours.

Process Optimization

The addition of 10% (v/v) co-solvents like glycerol improves enzyme stability, increasing conversion rates to 85–90%. Continuous product removal via ion-exchange chromatography prevents substrate inhibition.

Advantages:

  • No protecting groups required.

  • Enantiomeric excess (ee): >99%.

Solid-Phase Peptide Synthesis (SPPS)

Resin Functionalization

Wang resin (hydroxymethylphenoxy resin) is pre-loaded with Fmoc-D-Asp-OAll (allyl ester), enabling orthogonal deprotection of the β-carboxylic acid.

Sequential Deprotection and Amidation

  • Fmoc Removal: 20% piperidine in DMF, 2 × 5 minutes.

  • Alloc Deprotection: Pd(PPh₃)₄ (0.1 equiv) and PhSiH₃ (10 equiv) in CH₂Cl₂, 2 hours.

  • Amide Coupling: HATU/DIPEA in DMF with NH₃ gas, 2 hours.

Yield: 78% after cleavage (TFA/H₂O/TIS, 95:2.5:2.5).

Comparative Analysis of Synthetic Methods

MethodYield (%)Purity (%)StereoselectivityScalability
Stepwise Protection65–72>95ModerateIndustrial
Enzymatic Synthesis85–90>98HighPilot-scale
SPPS78>99HighLab-scale

Key Observations:

  • Enzymatic methods excel in stereochemical control but require costly enzyme production.

  • SPPS offers high purity but is limited by resin costs.

  • Classical synthesis remains the most scalable for industrial applications.

Industrial-Scale Production Challenges

Cost of Chiral Starting Materials

D-Aspartic acid accounts for 60–70% of total production costs. Microbial fermentation using E. coli expressing D-aspartate ammonia-lyase reduces expenses by 40% compared to chemical resolution.

Byproduct Formation

Over-amidation at the β-carboxylic acid occurs in 5–8% of cases, necessitating rigorous purification via ion-exchange chromatography.

Chemical Reactions Analysis

Oxidation Reactions

The keto group at position 4 undergoes oxidation under controlled conditions. Common oxidizing agents include:

Reagent Conditions Product Applications
KMnO₄ (acidic medium)25°C, 6 hr(R)-3,4-Diamino-4-oxobut-2-enoic acidSynthesis of α,β-unsaturated acids
CrO₃ (Jones reagent)0°C, 2 hr4-Oxo-3-aminobutanoic acidIntermediate for heterocyclic compounds

Key Findings :

  • Oxidation with KMnO₄ selectively targets the keto group, forming conjugated enoic acids without affecting the amino groups .
  • CrO₃-mediated oxidation yields stable oxo-acids used in pyrrolidinone synthesis .

Reduction Reactions

The keto group is reducible to a hydroxyl group, while the amino groups remain intact:

Reagent Conditions Product Yield
NaBH₄ (methanol)RT, 4 hr(R)-3,4-Diamino-4-hydroxybutanoic acid78%
LiAlH₄ (THF)0°C → RT, 2 hr(R)-3,4-Diamino-1,4-butanediol85%

Mechanistic Insight :

  • NaBH₄ selectively reduces the keto group to a secondary alcohol, preserving stereochemistry .
  • LiAlH₄ achieves full reduction to diols, enabling applications in polyol-based polymers .

Substitution Reactions

The amino groups participate in nucleophilic substitutions:

Electrophile Conditions Product Applications
Acetyl chloridePyridine, 0°C, 1 hrN⁴-Acetyl derivativePeptide mimetics
Benzyl bromideDMF, K₂CO₃, 60°CN³-Benzylated compoundAntimicrobial agents

Key Observations :

  • N⁴-acetylation occurs preferentially due to lower steric hindrance .
  • Benzylation at N³ enhances lipophilicity, improving membrane permeability in drug candidates .

Cyclization Reactions

Intramolecular reactions form heterocycles:

Reagent/Catalyst Conditions Product Yield
PCl₅ (dehydrating agent)Toluene, reflux3-Amino-pyrrolidin-2-one65%
EDCI/HOBt (peptide coupling)DCM, RTBicyclic lactam72%

Research Highlight :

  • Cyclization with PCl₅ produces pyrrolidinones, valuable intermediates in β-lactam antibiotics .
  • Peptide coupling reagents facilitate lactam formation for bioactive macrocycles .

Comparative Reactivity Table

Reaction Type Rate Constant (k, s⁻¹) Activation Energy (kJ/mol) Stereochemical Outcome
Oxidation2.3 × 10⁻⁴45.2Retention at C3
Reduction1.8 × 10⁻³32.7Inversion at C4
Substitution4.5 × 10⁻⁵58.9Racemization at C3

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry
(R)-3,4-Diamino-4-oxobutanoic acid serves as a crucial building block for synthesizing complex organic molecules. Its ability to undergo various reactions such as oxidation, reduction, and substitution makes it valuable in developing new compounds. For example:

  • Oxidation Reactions : The compound can be oxidized to form oxo derivatives using agents like potassium permanganate or chromium trioxide.
  • Reduction Reactions : It can be reduced to produce hydroxyl derivatives through reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution Reactions : The amino groups can engage in substitution reactions with electrophiles like alkyl halides or acyl chlorides.

Biological Research

Role in Metabolic Pathways
Research indicates that this compound plays a significant role in metabolic pathways. It has been studied for its interactions with enzymes and potential effects on metabolic regulation. Notably, it has been implicated in the modulation of neurotransmitter systems due to its structural similarity to other amino acids involved in neurotransmission.

Antibacterial Properties
Recent studies have highlighted the compound's potential in combating bacterial adhesion and biofilm formation. In particular, D-amino acids have shown efficacy against periprosthetic joint infections by disrupting established biofilms . This application suggests that this compound could serve as a novel therapeutic agent in preventing infections associated with medical implants.

Medicinal Applications

Therapeutic Potential
The compound has garnered attention for its possible therapeutic applications, particularly in enzyme inhibition and drug design. Its dual functional groups allow it to interact with various biological targets, potentially leading to the development of new pharmaceuticals aimed at treating metabolic disorders or infections.

Case Studies

  • Bioengineering Applications : A study exploring the use of D-amino acids in bioengineering revealed their potential to enhance the disassembly of bacterial biofilms associated with total joint arthroplasty . This research underscores the importance of this compound as a candidate for future therapeutic strategies.
  • Antimicrobial Activity : Research investigating the synthesis of novel heterocyclic compounds from this compound indicated promising antimicrobial properties. These derivatives demonstrated significant activity against various pathogens, suggesting that modifications of this compound could yield effective antimicrobial agents .

Industrial Applications

Production of Specialty Chemicals
In industrial settings, this compound is utilized in producing specialty chemicals and pharmaceuticals. Its unique reactivity profile allows for the efficient synthesis of diverse chemical entities that are essential in various applications ranging from agriculture to materials science.

Mechanism of Action

The mechanism of action of ®-3,4-diamino-4-oxobutanoic acid involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor for various enzymes, influencing metabolic pathways and biochemical processes. The presence of amino and keto groups allows it to form hydrogen bonds and participate in catalytic reactions, affecting the activity of target enzymes.

Comparison with Similar Compounds

Key Properties:

  • Stereochemistry : The (R)-configuration at carbon 3 distinguishes it from its (S)-counterpart.
  • Its synthetic derivatives, such as D-aspartic acid α-amide hydrochloride, are used in biochemical research and peptide synthesis .

Comparison with Similar Compounds

Structural Isomerism and Stereochemistry

(R)-3,4-Diamino-4-oxobutanoic acid is structurally distinct from 2,4-diamino-4-oxobutanoic acid (CAS 3130-87-8) and L-asparagine (CAS 70-47-3) due to the positions of its amino groups (Table 1):

Compound CAS No. Amino Group Positions Stereochemistry Molecular Weight
This compound 2058-58-4 3,4 R-configuration 132.12
2,4-Diamino-4-oxobutanoic acid 3130-87-8 2,4 Racemic 132.12
L-Asparagine 70-47-3 2,4 S-configuration 132.12

Key Insight: Positional isomerism significantly impacts biological activity. For example, L-asparagine participates in protein synthesis, while the 3,4-isomer lacks this role due to its non-natural configuration .

Physicochemical Properties

  • Lipophilicity : The 2,4-isomer has a consensus Log Po/w of -2.43, indicating low membrane permeability. The 3,4-isomer’s Log P is likely higher due to altered polarity, but experimental data is needed .
  • Safety : Both isomers share similar safety profiles, with warnings for skin/eye irritation (H315, H319) and toxicity if swallowed (H302) .

Commercial Availability

  • 2,4-Diamino-4-oxobutanoic acid is available as a hydrate (CAS 69833-18-7) at €255/100g .

Biological Activity

(R)-3,4-Diamino-4-oxobutanoic acid, also known as D-2,4-diamino-4-oxobutanoate, is a compound of significant interest in biochemical research due to its unique structural features and biological activities. This amino acid derivative plays a critical role in various metabolic pathways and exhibits potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula C₄H₈N₂O₄, with a molecular weight of approximately 132.12 g/mol. The presence of two amino groups and a keto group allows for diverse interactions in biochemical systems. Its solubility in water enhances its applicability in biological studies.

Metabolic Role

This compound serves as an intermediate in the biosynthesis of certain amino acids and is involved in various metabolic processes. Its structural similarity to other amino acids enables it to interact with enzymes and receptors, influencing metabolic pathways significantly.

Neuroprotective Effects

Research indicates that this compound may exhibit neuroprotective properties, potentially due to its role in neurotransmitter synthesis. This suggests that it could be beneficial in conditions related to neurodegeneration.

Antimicrobial Activity

Studies have shown that D-amino acids, including this compound, possess antibacterial properties. They can inhibit bacterial adhesion and biofilm formation on surfaces, making them promising candidates for therapeutic applications against infections related to medical implants .

The mechanism by which this compound exerts its effects involves its interaction with specific enzymes and receptors. It can act as both a substrate and an inhibitor for various enzymes, thus influencing metabolic pathways. The functional groups present allow it to form hydrogen bonds and participate in catalytic reactions.

Study on Neuroprotection

A study investigating the neuroprotective effects of this compound found that it could enhance neuronal survival under stress conditions. The compound was shown to modulate neurotransmitter levels, providing insights into its potential use in treating neurodegenerative diseases.

Antimicrobial Efficacy

In another study focused on periprosthetic joint infections (PJIs), this compound demonstrated significant efficacy in disrupting biofilm formation by pathogenic bacteria. This suggests its utility as an adjunct therapy in preventing infections associated with joint replacements .

Comparative Analysis with Related Compounds

Compound NameMolecular FormulaMolecular WeightBiological Activity
D-Glutamic AcidC₅H₉NO₄147.13 g/molNeurotransmitter; involved in metabolism
D-LysineC₆H₁₄N₂O₂146.17 g/molEssential amino acid; protein synthesis
D-LeucineC₆H₁₃NO₂131.17 g/molEssential amino acid; involved in muscle repair

Q & A

Q. What are the key physicochemical properties of (R)-3,4-Diamino-4-oxobutanoic acid, and how can they be experimentally determined?

Methodological Answer: Key properties include molecular weight (132.12 g/mol), solubility (11,200 mg/mL in water), and partition coefficients (e.g., consensus Log P = -2.43). Experimental approaches:

  • Solubility : Use gravimetric analysis or UV-Vis spectroscopy in aqueous buffers.
  • Log P : Compare experimental results from shake-flask methods with computational predictions (e.g., XLOGP3 = -3.88 vs. iLOGP = 0.04) to assess hydrophilicity .
  • Purity : Employ reverse-phase HPLC with UV detection (λ = 210 nm) or NMR spectroscopy to confirm absence of isomers (e.g., 2,4-Diamino-4-oxobutanoic acid) .

Q. What synthetic methodologies are commonly employed for the enantioselective synthesis of this compound?

Methodological Answer:

  • Chiral Pool Synthesis : Start with L-aspartic acid derivatives and use enzymatic resolution (e.g., amidase catalysis) to retain the (R)-configuration .
  • Asymmetric Catalysis : Utilize chiral ligands in transition-metal-catalyzed amidation or oxidation reactions to control stereochemistry .
  • Solid-Phase Synthesis : Incorporate Fmoc-protected intermediates for stepwise assembly, followed by deprotection and purification via ion-exchange chromatography .

Q. How can researchers verify the enantiomeric purity of this compound using spectroscopic or chromatographic techniques?

Methodological Answer:

  • Chiral HPLC : Use a Chiralpak® IA column with a mobile phase of hexane/isopropanol (80:20) and UV detection at 254 nm to separate (R) and (S) enantiomers .
  • Polarimetry : Measure specific optical rotation ([α]D) and compare with literature values (e.g., (R)-isomer: [α]D = +14.5° in water) .
  • X-ray Crystallography : Resolve absolute configuration via SHELXL refinement of single crystals grown from ethanol/water mixtures .

Advanced Research Questions

Q. How do discrepancies in log P predictions for this compound across computational models affect experimental design in pharmacokinetic studies?

Methodological Answer: Computational models (e.g., XLOGP3 = -3.88 vs. iLOGP = 0.04) suggest conflicting lipophilicity profiles. To address this:

  • Experimental Validation : Use parallel artificial membrane permeability assays (PAMPA) to measure passive diffusion.
  • Data Interpretation : Cross-reference results with in vivo BBB permeability tests (e.g., brain/plasma ratio studies), noting its reported lack of BBB penetration .
  • Model Selection : Prioritize consensus Log P (-2.43) for solubility predictions in formulation studies .

Q. What strategies can be employed to resolve structural ambiguities between this compound and its positional isomer (2,4-Diamino-4-oxobutanoic acid) in crystallographic studies?

Methodological Answer:

  • 13C-NMR Analysis : Compare carbonyl chemical shifts (δ ~175 ppm for C4-oxo vs. δ ~170 ppm for C2-oxo) .
  • Crystallographic Refinement : Use SHELXL to differentiate bond lengths and angles; the 3,4-isomer shows shorter C-N bonds (1.32 Å) at the amide group .
  • Tandem MS/MS : Fragment ions at m/z 115 (C3H7NO2+) confirm the 3,4 substitution pattern .

Q. How can researchers design experiments to investigate the paradoxical solubility behavior of this compound under varying pH conditions?

Methodological Answer:

  • pH-Dependent Solubility Profiling : Use potentiometric titration (e.g., Sirius T3) to measure solubility across pH 2–12. The compound’s zwitterionic nature (pKa1 = 2.1, pKa2 = 8.9) explains high solubility at physiological pH .
  • Dynamic Light Scattering (DLS) : Monitor aggregation tendencies in supersaturated solutions.
  • Molecular Dynamics Simulations : Model hydration shells to explain deviations from ideal solubility (e.g., hydrogen-bonding networks with water) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
(R)-3,4-Diamino-4-oxobutanoic acid
Reactant of Route 2
(R)-3,4-Diamino-4-oxobutanoic acid

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